Heptanoylcarnitine

Description

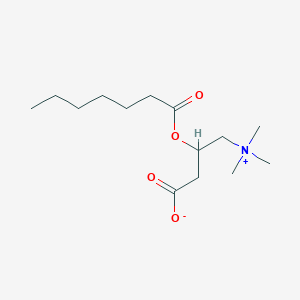

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H27NO4 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

3-heptanoyloxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C14H27NO4/c1-5-6-7-8-9-14(18)19-12(10-13(16)17)11-15(2,3)4/h12H,5-11H2,1-4H3 |

InChI Key |

VDPCTFWULDLKHT-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Canonical SMILES |

CCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

physical_description |

Solid |

Origin of Product |

United States |

Metabolic Pathways and Enzymology of Heptanoylcarnitine

Biosynthesis of Heptanoylcarnitine

The formation of this compound, like other acylcarnitines, occurs through the esterification of L-carnitine with an activated acyl group. nih.gov

Pathways of Carnitine Acyl Esterification

The fundamental process of carnitine acyl esterification involves the transfer of an acyl group from a fatty acyl-Coenzyme A (acyl-CoA) molecule to L-carnitine. wikipedia.org This reaction is catalyzed by a family of enzymes known as carnitine acyltransferases. The general reaction is reversible and does not require energy input as both the thioester bond in acyl-CoA and the ester bond in acylcarnitine are high-energy bonds. wikipedia.orgwikipedia.org

The synthesis of acylcarnitines can be achieved through various chemical procedures, one of which involves creating an N-acyl imidazole (B134444) intermediate that subsequently reacts with L-carnitine perchlorate. nih.govresearchgate.net

Role of Carnitine Octanoyltransferase (CrOT) in Medium-Chain Acylcarnitine Synthesis

The synthesis of medium-chain acylcarnitines (MCACs), which includes this compound (a C7 acylcarnitine), is primarily catalyzed by the enzyme Carnitine Octanoyltransferase (CrOT). CrOT is a peroxisomal enzyme that facilitates the reversible reaction between medium-chain acyl-CoAs and L-carnitine to form the corresponding medium-chain acylcarnitine and Coenzyme A. wikipedia.orgfrontiersin.orgfrontiersin.org This enzyme exhibits substrate preference for medium-chain fatty acids, generally those with six to thirteen carbons. researchgate.net By converting medium-chain acyl-CoAs into their carnitine esters, CrOT plays a vital role in managing the peroxisomal pool of these molecules and preparing them for transport to other cellular compartments, such as mitochondria. frontiersin.orgresearchgate.net

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Location | Function | Substrate(s) | Product(s) |

| Carnitine Octanoyltransferase (CrOT) | Peroxisomes, Microsomes | Catalyzes the esterification of medium-chain acyl-CoAs to carnitine. wikipedia.orgresearchgate.net | Medium-chain acyl-CoAs (e.g., Heptanoyl-CoA), L-carnitine researchgate.net | Medium-chain acylcarnitines (e.g., this compound), Coenzyme A wikipedia.org |

| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix. | Acylcarnitines, Coenzyme A wikipedia.org | Acyl-CoAs, L-carnitine wikipedia.org |

Peroxisomal Metabolism as a Source of Medium-Chain Acylcarnitines

Peroxisomes are cellular organelles that, among other functions, carry out the beta-oxidation of specific types of fatty acids, including very long-chain fatty acids (VLCFAs). nih.govyoutube.com Unlike mitochondria, which can completely oxidize fatty acids to carbon dioxide and water, peroxisomes only perform a chain-shortening process. frontiersin.org The beta-oxidation of VLCFAs in peroxisomes results in the formation of medium-chain acyl-CoAs, such as octanoyl-CoA. nih.gov These medium-chain acyl-CoAs can then be converted into their corresponding acylcarnitines, including this compound, by the action of peroxisomal CrOT. researchgate.netresearchgate.net This process serves as a significant source of medium-chain acylcarnitines, especially when mitochondrial fatty acid oxidation is impaired or overloaded. nih.gov

Catabolism and Turnover of this compound

The breakdown of this compound is intrinsically linked to the central pathway of fatty acid metabolism within the mitochondria.

Integration into Mitochondrial Beta-Oxidation

Once formed, this compound can be transported into the mitochondrial matrix. This transport is facilitated by the carnitine/acylcarnitine translocase (CACT), which exchanges acylcarnitines from the cytosol for free carnitine from the mitochondria. frontiersin.orgnih.gov Inside the mitochondria, this compound enters the beta-oxidation spiral, a four-step process that sequentially shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. mdpi.comreactome.org As an odd-chain fatty acid derivative, the final cycle of beta-oxidation for this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.gov These products then enter the citric acid cycle for complete oxidation and energy production. reactome.org

Conversion to Acyl-CoA for Further Metabolism

For beta-oxidation to commence, this compound must first be converted back into its CoA derivative, heptanoyl-CoA. wikipedia.org This reaction is catalyzed by carnitine palmitoyltransferase II (CPT2), an enzyme located on the inner mitochondrial membrane. wikipedia.org CPT2 reverses the esterification process, transferring the heptanoyl group from carnitine back to Coenzyme A. wikipedia.org This regenerates heptanoyl-CoA, which is the direct substrate for the first enzyme of the mitochondrial beta-oxidation spiral, and releases free L-carnitine, which is then transported back to the cytosol to participate in further fatty acid transport. wikipedia.orgyoutube.com

This compound in the Context of Xenometabolite Metabolism

This compound's presence in human circulation is largely attributed to the metabolism of xenometabolites, which are compounds foreign to the body's normal metabolism.

Origins from Cyclopropane (B1198618) Fatty Acid Oxidation

This compound is considered a product of the incomplete beta-oxidation of long-chain cyclopropane fatty acids (CPFAs). nih.govresearchgate.netresearchgate.netnih.gov These CPFAs are not synthesized by the human body but are introduced through diet, particularly from dairy products and bovine meat, and are also produced by gut microbiota. researchgate.netphysiology.org The bacterial enzyme cyclopropane fatty acid synthase is responsible for creating these unique fatty acids. physiology.org Evidence supporting the gut microbiota as a source comes from studies showing that antibiotic treatment can lead to the disappearance of cyclopropane-containing acylcarnitines in urine. physiology.org

Research has identified potential precursor "odd-chain" long-chain CPFAs, such as cis-11,12-methylene-pentadecanoic acid (cis-11,12-MPD) and cis-13,14-methylene-heptadecanoic acid (cis-13,14-MHD). nih.govresearchgate.netresearchgate.net It is hypothesized that the partial beta-oxidation of these xenolipids in tissues like the liver results in the formation of medium-chain acylcarnitines, including this compound. nih.govresearchgate.netresearchgate.net

Identification of cis- and trans-3,4-Methylene-Heptanoylcarnitine Isomers

Detailed analytical studies using liquid chromatography-mass spectrometry have successfully identified two isomers of this compound in human plasma and skeletal muscle: cis- and trans-3,4-methylene-heptanoylcarnitine. physiology.orgresearchgate.netnih.gov The cis-isomer was the first to be characterized in human urine and plasma. physiology.orgresearchgate.net Subsequent research led to the identification of the trans-isomer. physiology.orgresearchgate.netnih.gov

These isomers exhibit different concentrations in plasma, with the cis-isomer being about four times more abundant than the trans-isomer, a ratio that remains consistent regardless of exercise status. physiology.orgresearchgate.netnih.gov The presence of both isomers suggests the metabolism of both cis- and trans-configured cyclopropane fatty acids. physiology.org

Hepatic and Tissue Oxidation Mechanisms of Xenolipids

The liver and, to a lesser extent, other tissues are central to the metabolism of these xenolipids. nih.govresearchgate.netphysiology.org Studies involving the analysis of metabolite fluxes across the hepatosplanchnic bed (liver and spleen) and the leg have provided significant insights. physiology.orgresearchgate.netnih.gov There is a constant release of both cis- and trans-3,4-methylene-heptanoylcarnitine from the hepatosplanchnic circulation, supporting the hypothesis that the liver is a primary site for the partial oxidation of cyclopropane-containing fatty acids. physiology.orgresearchgate.netnih.gov

During exercise, the metabolism of these xenometabolites is altered. physiology.org While plasma concentrations of the 3,4-methylene-heptanoylcarnitine isomers only show a marginal increase with physical activity, their levels more than double within the skeletal muscle of an exercising leg. physiology.orgresearchgate.netnih.gov This increase in muscle is likely due to a combination of local fatty acid oxidation and increased uptake from the blood. physiology.orgresearchgate.netnih.gov Interestingly, exercise appears to specifically enhance the release of the trans-isomer from the hepatosplanchnic bed. physiology.orgresearchgate.net

Interconnections with Broader Metabolic Networks

This compound's metabolic story extends beyond xenobiotic processing, connecting to fundamental energy production pathways.

Link to Lipid Metabolism Pathways

As an acylcarnitine, this compound is intrinsically linked to lipid metabolism. Acylcarnitines are crucial for transporting fatty acids across the mitochondrial membrane for beta-oxidation, the process that breaks down fatty acids to produce energy. hmdb.calumenlearning.com this compound is classified as a medium-chain acylcarnitine. hmdb.ca The formation of these medium-chain acylcarnitines can occur through esterification with L-carnitine or via the peroxisomal metabolism of longer-chain acylcarnitines. hmdb.ca

Inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Carnitine Palmitoyltransferase II (CPT2) deficiency, highlight the importance of proper fatty acid oxidation. nih.govdovepress.comwikipedia.orgwikipedia.orgorpha.netnih.govsinghealth.com.sgmayoclinic.org In these conditions, the inability to properly metabolize fatty acids can lead to an accumulation of specific acylcarnitines and serious health consequences. dovepress.comwikipedia.orgorpha.netnih.gov

Relationship to Branched-Chain Amino Acid Metabolism

The metabolism of acylcarnitines is also connected to the catabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. nih.govmdpi.comnih.gov The breakdown of these essential amino acids occurs within the mitochondria and shares enzymatic pathways with fatty acid oxidation. nih.gov

BCAAs are metabolized in various tissues, with the initial transamination step occurring predominantly in muscle cells and subsequent oxidative decarboxylation happening mainly in the liver. mdpi.commdpi.com Disruptions in BCAA metabolism are associated with metabolic disorders like obesity and type 2 diabetes. nih.gov While a direct enzymatic link between this compound and BCAA metabolism is not explicitly detailed in the provided context, the shared mitochondrial location and reliance on acyl-CoA intermediates suggest a potential for crosstalk between these pathways. nih.gov

Table of Research Findings on this compound Isomers

| Finding | cis-3,4-Methylene-Heptanoylcarnitine | trans-3,4-Methylene-Heptanoylcarnitine | Source |

| Relative Plasma Concentration | ~4 times higher than the trans-isomer | Lower than the cis-isomer | physiology.orgresearchgate.netnih.gov |

| Release from Hepatosplanchnic Bed | Constant release | Constant release, with an increased release after exercise | physiology.orgresearchgate.net |

| Effect of Exercise on Muscle Concentration | >2-fold increase in exercising leg | >2-fold increase in exercising leg | physiology.orgresearchgate.netnih.gov |

Associations with Incomplete Fatty Acid Oxidation

Incomplete fatty acid oxidation (FAO) is a condition where the breakdown of fatty acids for energy is disrupted, leading to the accumulation of intermediate metabolites. nih.govtouchendocrinology.com this compound is one such metabolite that has been identified as a marker for these disruptions. researchgate.net

Detailed Research Findings:

Research has increasingly pointed towards the accumulation of medium-chain acylcarnitines, such as this compound, as indicators of a mismatch between the delivery of fatty acids to the mitochondria and the capacity of the oxidative phosphorylation and tricarboxylic acid (TCA) cycle to process them. nih.govescholarship.org This "mitochondrial overload" results in the buildup of byproducts from incomplete β-oxidation. nih.gov

Studies involving individuals with insulin (B600854) resistance and type 2 diabetes mellitus have shown a notable increase in plasma concentrations of C4-C14 acylcarnitines, which are reflective of incomplete long-chain fatty acid oxidation. nih.govresearchgate.net This suggests that in these conditions, the mitochondrial processing of fatty acids is less efficient. nih.gov For instance, a comparison between non-diabetic individuals and those with type 2 diabetes revealed that the sum of C10 to C14 carnitine concentrations was approximately 300% higher in the diabetic group. researchgate.net

Furthermore, exercise has been shown to robustly increase the levels of C4-C14 acylcarnitines in plasma, indicating that even in healthy individuals, intense physical activity can lead to a temporary state of incomplete FAO due to high energy demands. escholarship.org This suggests that the process of intramitochondrial muscle β-oxidation is closely linked to the rate of ATP turnover. escholarship.org

A fascinating aspect of this compound metabolism is its connection to xenometabolites, which are non-host-derived metabolites. researchgate.net Specifically, cis-3,4-methylene-heptanoylcarnitine, an isomer of this compound, is thought to originate from the incomplete β-oxidation of cyclopropane-containing fatty acids produced by gut microbiota. researchgate.netphysiology.org The constant release of this isomer from the hepato-splanchnic circulation supports the hypothesis of its gut microbe origin. physiology.org The presence of its trans-isomer further indicates the oxidation of fatty acids with a trans-configured cyclopropane ring. physiology.org

The following table summarizes key research findings on the association between this compound and incomplete fatty acid oxidation:

Table 1: Research Findings on this compound and Incomplete Fatty Acid Oxidation| Research Area | Finding | Implication |

|---|---|---|

| Metabolic Disorders | Significantly elevated levels of medium-chain acylcarnitines in individuals with insulin resistance and type 2 diabetes. nih.govresearchgate.net | Indicates a systemic inefficiency in fatty acid metabolism. |

| Exercise Physiology | Robust increase in plasma C4-C14 acylcarnitines during exercise. escholarship.org | Suggests that high energy demand can induce temporary incomplete FAO. |

| Xenometabolism | Identification of cis- and trans-3,4-methylene-heptanoylcarnitine in plasma and skeletal muscle. researchgate.net | Links gut microbiota metabolism to host fatty acid oxidation pathways. |

| Biomarker for Disease | This compound identified as a potential biomarker for coronary artery disease risk in patients with type 2 diabetes. researchgate.net | Highlights its clinical relevance in assessing cardiovascular health. |

Physiological and Cellular Roles of Heptanoylcarnitine

Role in Cellular Energy Homeostasis

Heptanoylcarnitine is integral to maintaining cellular energy balance, contributing to both the supply and storage of energy and the regulation of mitochondrial activity under particular physiological states. cas.czfoodb.ca

Contributions to Energy Source and Storage

Recent studies have highlighted the dynamic nature of acylcarnitine levels in response to the body's energy demands. For instance, during exercise, there are significant changes in the levels of various acylcarnitines, including those of medium-chain length, reflecting an increased reliance on fatty acid oxidation to meet the heightened energy needs of muscle tissue. researchgate.net

Regulation of Mitochondrial Function under Specific Conditions

The concentration of acylcarnitines, including this compound, can influence mitochondrial function. During periods of high energy demand, such as strenuous exercise, there can be an accumulation of acylcarnitines in tissues like skeletal muscle. researchgate.net This accumulation is thought to be a result of the rate of fatty acid transport into the mitochondria exceeding the capacity of the tricarboxylic acid (TCA) cycle to fully oxidize the resulting acetyl-CoA. researchgate.net

Research has shown that certain acylcarnitines can modulate mitochondrial processes. For example, studies on colorectal cancer cells have observed altered carnitine profiles, with increased levels of this compound in glycolytic cells, suggesting a role in the metabolic reprogramming that occurs in cancer. nih.gov Furthermore, in conditions like insulin (B600854) resistance, there can be an accumulation of medium-chain acylcarnitines, which may be indicative of incomplete fatty acid oxidation. researchgate.net

Involvement in Cellular Signaling Pathways

Beyond its direct role in energy metabolism, this compound and other acylcarnitines are emerging as signaling molecules. hmdb.ca There is evidence to suggest that acylcarnitines can act as signals that reflect the metabolic state of the cell. researchgate.net For instance, the accumulation of certain acylcarnitines has been hypothesized to activate proinflammatory pathways. researchgate.net

Studies have also shown that exercise induces changes in the plasma and skeletal muscle concentrations of specific acylcarnitine derivatives, including a derivative of this compound known as cis-3,4-methylene-heptanoylcarnitine. physiology.org These exercise-dependent fluctuations suggest a role for these molecules in signaling related to physical exertion. researchgate.netmedchemexpress.com The altered levels of acylcarnitines may signal to various tissues, potentially influencing metabolic adaptations to exercise. researchgate.net

Role in Lipid Transport Mechanisms

The primary and most well-understood role of the carnitine system, to which this compound belongs, is the transport of acyl groups across the inner mitochondrial membrane. hmdb.canih.gov This transport is essential for the oxidation of long-chain fatty acids. nih.gov Fatty acids are first activated to their acyl-CoA esters in the cytoplasm. The acyl group is then transferred to carnitine by the enzyme carnitine palmitoyltransferase I (CPT1), forming an acylcarnitine. This acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase. Once inside the mitochondrial matrix, the acyl group is transferred back to CoA by carnitine palmitoyltransferase II (CPT2), and the fatty acyl-CoA can then enter the β-oxidation pathway. mdpi.comnih.gov

While the transport of long-chain fatty acids is a primary function, the carnitine system also facilitates the transport of medium-chain fatty acids like heptanoic acid, in the form of this compound. hmdb.ca This ensures that a variety of fatty acids can be utilized for energy production. The broader system of lipid transport in the body involves lipoproteins which carry lipids through the bloodstream, but the intracellular transport of fatty acids for oxidation is critically dependent on carnitine and its acylated forms. mhmedical.com

Functional Significance in Specific Organelles (e.g., Mitochondria, Peroxisomes)

This compound's function is intrinsically linked to the activities of mitochondria and peroxisomes, two organelles central to fatty acid metabolism. hmdb.cafoodb.ca

Peroxisomes: Peroxisomes are also involved in the β-oxidation of fatty acids, particularly very long-chain and branched-chain fatty acids. scirp.orgembopress.org Unlike mitochondria, peroxisomal β-oxidation is incomplete and chain-shortens fatty acids, which are then often transported to the mitochondria for complete oxidation. scirp.org The formation of medium-chain acylcarnitines, such as this compound, can occur through the peroxisomal metabolism of longer-chain fatty acids. hmdb.ca The enzyme carnitine octanoyltransferase (CrOT) is located in peroxisomes and is responsible for the synthesis of medium-chain acylcarnitines. hmdb.canih.gov These acylcarnitines can then be exported from the peroxisome, potentially for subsequent transport into the mitochondria. nih.govscirp.org This metabolic crosstalk between peroxisomes and mitochondria is essential for the complete catabolism of a wide range of fatty acids. nih.govwjgnet.com

Advanced Analytical Methodologies for Heptanoylcarnitine Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating heptanoylcarnitine from complex biological matrices, thereby enabling its accurate measurement. Both liquid and gas chromatography have been successfully applied, each with its own set of advantages and specific requirements.

Liquid Chromatography (LC)

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a powerful and widely used technique for the analysis of acylcarnitines, including this compound. researchgate.netnih.gov This method allows for the separation of this compound from its isomers and other related compounds, which is critical for accurate quantification and diagnosis of metabolic disorders. nih.gov

Several LC approaches have been utilized:

Reversed-Phase (RP) LC: This is a common approach where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. researchgate.netphysiology.org In one study, chromatographic separation of cis- and trans-3,4-methylene-heptanoylcarnitine was achieved using an Acquity BEH C8 column with a water/acetonitrile (B52724) gradient containing formic acid. physiology.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative that uses a polar stationary phase and a more nonpolar mobile phase. researchgate.netbevital.noresearchgate.net This technique can be advantageous as it may circumvent the need for derivatization, a chemical modification step often required in other methods. bevital.no

Sequential Ion-Exchange/Reversed-Phase HPLC: A more complex method involves a two-step chromatographic process. This can combine cation-exchange solid-phase extraction with preparative HPLC to purify synthesized acylcarnitines. researchgate.net This approach offers high selectivity.

A key aspect of LC methods is often the derivatization of acylcarnitines to improve their chromatographic properties. nih.govacs.org For instance, derivatization with 4'-bromophenacyl trifluoromethanesulfonate (B1224126) or pentafluorophenacyl trifluoromethanesulfonate has been employed to create esters that are more readily separated and detected. nih.govacs.org

Interactive Data Table: LC Methods for this compound Analysis

| LC Method | Column Type | Mobile Phase Example | Derivatization | Key Finding |

| Reversed-Phase LC | Acquity BEH C8 (1.7 µm) | Water with 0.1% formic acid and acetonitrile gradient physiology.org | Not always required | Successfully separated cis- and trans-3,4-methylene-heptanoylcarnitine isomers. physiology.org |

| HILIC | Not specified | Not specified | Avoids need for derivatization bevital.no | Offers favorable chromatographic performance without chemical modification. bevital.no |

| Sequential Ion-Exchange/RP-HPLC | C8 (non-end-capped) acs.org | Tertiary gradient of water, acetonitrile, tetrahydrofuran, etc. nih.gov | Pentafluorophenacyl trifluoromethanesulfonate acs.org | Provides high selectivity and separation of byproducts. acs.org |

Gas Chromatography (GC) for Derivatized Analytes

Gas chromatography (GC) is another valuable technique for the analysis of acylcarnitines, though it typically requires the analytes to be chemically modified (derivatized) to make them volatile. nih.govphenomenex.com This method, often coupled with mass spectrometry (GC-MS), has been instrumental in the structural characterization of specific acylcarnitines. capes.gov.br

In the context of this compound research, GC-MS has been used to identify the precise structure of C8:1 acylcarnitines found in human urine. nih.govcapes.gov.br For example, to investigate an incompletely characterized acylcarnitine, researchers isolated it from urine, transesterified it to form its acyl picolinyl ester, and then analyzed it by GC/EI-MS (Gas Chromatography/Electron Ionization-Mass Spectrometry). nih.govcapes.gov.br This allowed for comparison with synthesized standards to confirm its identity as cis-3,4-methylene-heptanoylcarnitine. nih.govcapes.gov.br

A stable isotope dilution GC chemical ionization mass spectrometry (GC-CI-MS) method has also been developed for the quantitative profiling of plasma acylcarnitines. nih.gov This involved transforming the isolated acylcarnitines into acyloxylactones for analysis. nih.gov

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry is the cornerstone of modern acylcarnitine analysis, providing the sensitivity and specificity required for both research and clinical applications. nih.gov It is almost always coupled with a chromatographic separation technique to form a hyphenated system like LC-MS or GC-MS. mdpi.com

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for the quantification of acylcarnitines, including this compound. bevital.notestcatalog.orgmayocliniclabs.com It involves multiple stages of mass analysis, which helps to reduce background noise and increase confidence in analyte identification. acs.org

Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) is a common high-throughput method for acylcarnitine profiling, particularly in newborn screening. testcatalog.orgmayocliniclabs.com While very valuable for screening, it may lack the quantitative accuracy and selectivity for confirmatory testing, where methods incorporating chromatographic separation are preferred. researchgate.net

In a typical LC-MS/MS setup for acylcarnitine analysis, the first mass spectrometer selects the precursor ion (the ionized this compound molecule), which is then fragmented. The second mass spectrometer then analyzes the resulting product ions. This process, known as selected reaction monitoring (SRM), is highly specific and allows for accurate quantification. researchgate.net A study developing an LC-MS/MS method for 56 acylcarnitine species, including this compound, demonstrated the robustness of this approach for quantifying isomeric forms. nih.gov The fragmentation of acylcarnitine pentafluorophenacyl esters in MS/MS yields characteristic product ions, further enhancing selectivity. acs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over nominal mass spectrometry by providing highly accurate mass measurements. researchgate.netresearchgate.net This capability greatly improves the confidence in assigning elemental formulas to detected compounds. researchgate.netresearchgate.net

When coupled with liquid chromatography (LC-HRMS), this technique is powerful for the comprehensive identification of acylcarnitines in complex biological samples like plasma and urine. researchgate.netacs.org One strategy integrated full scan MS with data-dependent MS/MS monitoring to identify a large number of possible acylcarnitines. acs.org In a study of cis- and trans-3,4-methylene-heptanoylcarnitine, a UPLC system was coupled to a Q Exactive HF mass spectrometer, operating at a resolution of 120,000, to achieve precise identification and quantification. physiology.org The use of HRMS with different fragmentation energies helps in the classification and annotation of numerous acylcarnitines, many of which may not yet be described in metabolic databases. researchgate.netresearchgate.net

Interactive Data Table: MS Detection Methods for this compound

| MS Method | Coupled Technique | Key Feature | Application Example |

| Tandem MS (MS/MS) | Flow Injection Analysis (FIA) testcatalog.orgmayocliniclabs.com or LC nih.gov | High specificity and sensitivity through fragmentation. bevital.noacs.org | Quantitative analysis of acylcarnitine profiles in plasma and serum for diagnosing metabolic disorders. testcatalog.orgmayocliniclabs.comnih.gov |

| High-Resolution MS (HRMS) | LC acs.org | Highly accurate mass measurements for confident formula assignment. researchgate.netresearchgate.net | Comprehensive identification and annotation of acylcarnitines in human urine and plasma. physiology.orgacs.org |

| DMS-MS/MS | LC nih.gov | Gas-phase separation of ions based on mobility. nih.gov | Potential to separate isomeric and isobaric interferences, simplifying sample preparation. nih.govsciex.com |

Differential Mobility Spectrometry-Mass Spectrometry (DMS-MS/MS)

Differential Mobility Spectrometry (DMS), also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), is an advanced analytical technique that provides an additional dimension of separation. sciex.commdpi.com It separates ions in the gas phase based on their different mobilities in high and low electric fields. nih.gov When coupled with LC and MS/MS (LC-DMS-MS/MS), it offers a powerful three-dimensional separation (LC, DMS, and MS). nih.gov

This technique is particularly valuable for resolving challenging separations, such as those involving isomeric or isobaric compounds that may co-elute during chromatography. sciex.com By separating ions at atmospheric pressure between the ionization source and the mass spectrometer, DMS can significantly enhance selectivity and reduce chemical noise. nih.gov The addition of chemical modifiers to the carrier gas in the DMS cell can further improve the separation of ions. nih.gov While specific applications for this compound are emerging, the ability of DMS to simplify sample preparation and enhance analyte detection makes it a promising technology for future research in this area. nih.govsciex.com

Isomer Discrimination and Structural Elucidation

The accurate identification of this compound and other acylcarnitines is complicated by the existence of numerous isomers and the need for detailed structural information. Advanced analytical methodologies are crucial for distinguishing between these closely related molecules and fully characterizing their chemical structures.

Methods for Characterizing Acyl Group Structures

Determining the precise structure of the acyl group attached to carnitine is fundamental for understanding its metabolic origin and significance. Several powerful techniques are employed for this purpose, often involving a combination of chromatography, mass spectrometry, and chemical derivatization.

Gas chromatography-mass spectrometry (GC-MS) is a robust method for structural elucidation. researchgate.net To make acylcarnitines suitable for GC analysis, they are typically derivatized. A common approach is to transesterify the acylcarnitine to form its corresponding acyl picolinyl ester. researchgate.netcapes.gov.brnih.gov The fragmentation patterns of these derivatives under electron ionization (EI) in the mass spectrometer provide detailed information about the acyl chain's branching and the position of any functional groups. researchgate.net For instance, the structure of an incompletely characterized C8:1 acylcarnitine was definitively identified as cis-3,4-methylene-heptanoylcarnitine by isolating it from human urine, converting it to a picolinyl ester, and analyzing it via GC/EI-MS. capes.gov.brnih.gov

Tandem mass spectrometry (MS/MS), particularly when coupled with high-resolution mass spectrometry (HRMS), is another cornerstone of acyl group characterization. nih.govacs.org Acylcarnitines characteristically produce a prominent fragment ion at a mass-to-charge ratio (m/z) of 85. nih.gov While this confirms the presence of the carnitine moiety, analyzing the other fragments derived from the acyl portion is essential for structural details. frontiersin.org HRMS provides highly accurate mass measurements, which allow for the determination of the elemental formula of the acyl group, narrowing down potential structures. acs.orgfrontiersin.org Further fragmentation of these specific acyl-derived ions can reveal structural features like double bonds or hydroxyl groups. frontiersin.org

Chemical derivatization techniques are also used to enhance detection and provide structural clues. Butylation, for example, involves converting the acylcarnitines to their butyl esters, which can increase ionization efficiency and help differentiate certain isobaric compounds. nih.gov

| Method | Principle | Application Example | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, with MS providing fragmentation patterns for structural identification. Requires derivatization of acylcarnitines. | Characterization of cis-3,4-methylene-heptanoylcarnitine as its picolinyl ester derivative. | researchgate.netcapes.gov.brnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Provides structural information through controlled fragmentation of selected ions. The precursor ion is fragmented to produce product ions that are characteristic of the structure. | Identification of the carnitine moiety (m/z 85 fragment) and analysis of other fragments to deduce the acyl structure. | nih.govfrontiersin.org |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass with very high accuracy, allowing for the determination of the elemental formula of the molecule and its fragments. | Used to identify 733 possible acylcarnitines in biological samples based on accurate mass and MS/MS features. | acs.org |

| Chemical Derivatization | Modification of the analyte's chemical structure (e.g., esterification) to improve analytical properties like volatility, ionization, or chromatographic separation. | Transesterification to picolinyl esters for GC-MS analysis or butylation to enhance ionization efficiency for LC-MS/MS. | researchgate.netnih.gov |

Strategies for Distinguishing Isomeric Acylcarnitines

A significant analytical challenge in acylcarnitine research is the differentiation of isomers—molecules with the same chemical formula and mass but different atomic arrangements. Standard direct infusion mass spectrometry techniques cannot distinguish between isomers. nih.govnih.gov Therefore, chromatographic separation prior to mass analysis is the principal strategy.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for separating and quantifying isomeric acylcarnitines. nih.govnih.gov The liquid chromatography step separates isomers based on differences in their physicochemical properties. plos.org

Reversed-Phase (RP) Liquid Chromatography: This is the most common approach, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. Isomers with different structures or polarities will interact differently with the stationary phase, causing them to elute from the column at different times. researchgate.netnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative that uses a polar stationary phase and is particularly useful for separating polar compounds, including short-chain acylcarnitines. researchgate.netnih.gov

Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex mixtures, 2D-LC provides enhanced separation power by combining two different chromatographic methods, such as ion-exchange and reversed-phase chromatography. nih.gov

Beyond chromatography, other advanced techniques are emerging. Ion mobility spectrometry (IMS) , when coupled with MS, can separate ions in the gas phase based on their size, shape, and charge. nih.govresearchgate.net This allows for the differentiation of isomers that may not be separable by chromatography alone. nih.gov

Chemical derivatization can also be a strategic tool. For example, derivatizing dicarboxylic acylcarnitines via butylation adds two butyl groups, whereas a hydroxyacylcarnitine of the same nominal mass would only add one, resulting in different final masses that are easily distinguished by MS. nih.gov

| Strategy | Principle | Advantages | Reference |

|---|---|---|---|

| Liquid Chromatography (LC-MS/MS) | Physically separates isomers based on differential interactions with a stationary phase before MS detection. | Considered the gold standard; separates a wide range of constitutional isomers and diastereomers. | nih.govnih.govrestek.com |

| Ion Mobility Spectrometry (IMS-MS) | Separates ions in the gas phase based on their size and shape (collisional cross-section). | Provides an additional dimension of separation, capable of resolving stereoisomers. | nih.govresearchgate.net |

| Chemical Derivatization | Alters the chemical structure to create mass differences between isobaric isomers. | Effective for specific classes of isomers, such as dicarboxylic vs. hydroxyacylcarnitines. | nih.gov |

Development of Comprehensive Acylcarnitine Profiling Methods

To move from analyzing single compounds to assessing the entire acylcarnitine profile, comprehensive and high-throughput methods are necessary. This requires robust approaches for identifying a wide array of acylcarnitines and preparing samples for optimal analysis.

Database Construction for Acylcarnitine Identification

Reliable identification of acylcarnitines in a complex biological sample depends heavily on comprehensive reference databases. acs.org The scarcity of commercially available standards for the vast number of possible acylcarnitines presents a major hurdle, often compelling researchers to synthesize their own reference compounds. researchgate.netnih.gov

The development of in-house and public databases is a key area of research. An effective strategy for database construction involves a "layer-layer progressive" approach. acs.org This begins with analyzing a pooled biological sample using LC-HRMS to acquire high-quality fragmentation (MS/MS) data. Known acylcarnitines are identified by matching against existing data. Then, by using established retention time rules and characteristic MS/MS features, novel but structurally related acylcarnitine homologues can be predicted and subsequently identified in the data. acs.org One such effort resulted in the creation of a database containing information—including accurate mass, retention time, and MS/MS spectra—for 758 different acylcarnitines. acs.org

Public repositories are vital for the broader research community. The Human Metabolome Database (HMDB), for example, is a major resource that has been significantly updated to include detailed information on 1,240 acylcarnitines, covering their structures, properties, and metabolic pathways. nih.govhmdb.ca The systematic annotation and sharing of acylcarnitine data in such databases are crucial for standardizing research and enabling large-scale metabolic studies. nih.govcas.cz

| Resource/Strategy | Description | Key Features | Reference |

|---|---|---|---|

| In-house Database Construction | A strategy using LC-HRMS and predictive rules to identify known and novel acylcarnitines from pooled biological samples. | Resulted in a comprehensive database of 758 acylcarnitines with retention time and MS/MS data. | acs.org |

| Human Metabolome Database (HMDB) | A large, publicly available electronic database containing detailed information about small molecule metabolites found in the human body. | Contains data for 1,240 acylcarnitines, including structures, spectra, and pathway information. | nih.govhmdb.ca |

| Synthesis of Standards | Chemical synthesis of acylcarnitine standards that are not commercially available. | Essential for verifying the identity of detected compounds and for accurate quantification. | researchgate.netnih.gov |

Sample Preparation Techniques for Enhanced Detection

The quality of acylcarnitine analysis is highly dependent on the sample preparation process. The primary goals are to efficiently extract the target analytes from a complex biological matrix (e.g., plasma, urine, tissue), remove interfering substances, and concentrate the analytes to improve detection sensitivity. nih.govmdpi.com

For liquid samples like plasma or urine, a common initial step is protein precipitation , typically achieved by adding a cold organic solvent such as methanol (B129727). nih.govnih.gov This denatures and removes the bulk of proteins, which can interfere with analysis.

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for sample cleanup and concentration. physiology.org It involves passing the sample through a cartridge containing a solid sorbent that retains the analytes of interest while allowing contaminants to be washed away. For acylcarnitines, which have both a lipophilic acyl chain and a charged carnitine headgroup, SPE cartridges that combine cation-exchange and lipophilic properties are particularly effective. researchgate.netmsacl.org

For solid tissue samples, homogenization is a critical prerequisite to release the cellular contents. mdpi.com This is often done by grinding the tissue to a fine powder under liquid nitrogen to prevent degradation of the analytes. nih.gov The resulting powder is then subjected to solvent extraction.

To facilitate high-throughput analysis, simplified methods have been developed. A single-step extraction using methanol containing a mixture of isotopically labeled internal standards can be used for rapid preparation of various biological samples, including plasma, urine, and tissue extracts. nih.gov This approach minimizes sample handling and improves reproducibility. nih.gov

| Technique | Description | Matrix | Reference |

|---|---|---|---|

| Protein Precipitation | Addition of a solvent (e.g., cold methanol) to denature and remove proteins from the sample. | Plasma, Serum | nih.govnih.gov |

| Solid-Phase Extraction (SPE) | A chromatographic technique for sample cleanup and concentration using a solid sorbent. Cation-exchange and/or reversed-phase sorbents are common. | Plasma, Urine, Tissue Extracts | researchgate.netmsacl.org |

| Liquid-Liquid Extraction (LLE) | Separation of compounds based on their relative solubilities in two different immiscible liquids. | Tissue | mdpi.com |

| Tissue Homogenization | Mechanical disruption of tissue structure, often by grinding in liquid nitrogen, to release intracellular components. | Tissue (e.g., muscle, liver) | nih.govmdpi.com |

Heptanoylcarnitine As a Research Biomarker and in Metabolic Research Models

Heptanoylcarnitine in Exercise Physiology Research

The study of acylcarnitines, including this compound, during physical activity provides a window into the intricate fuel metabolism of the body. Exercise induces substantial shifts in energy substrate utilization, with an increased reliance on fatty acid oxidation, which is reflected in the circulating and tissue concentrations of various acylcarnitines. escholarship.org

Recent research has identified specific isomers of this compound, namely cis- and trans-3,4-methylene-heptanoylcarnitine, in human plasma and skeletal muscle. physiology.orgphysiology.org These compounds are considered xenometabolites, likely originating from the metabolism of cyclopropane (B1198618) ring-containing fatty acids. physiology.org

During exercise, the plasma concentrations of these 3,4-methylene-heptanoylcarnitine isomers show only a marginal increase compared to other medium-chain acylcarnitines. physiology.orgresearchgate.net However, a more significant change is observed within the skeletal muscle tissue of the exercising leg, where both isomers can increase more than twofold. physiology.orgphysiology.orgresearchgate.net This muscular increase is thought to be a net result of fatty acid oxidation within the exercising muscle and uptake from the bloodstream. physiology.orgphysiology.org Studies in obese women before and after a weight loss and fitness intervention found that plasma cis-3,4-methylene-heptanoylcarnitine increased to approximately 1.3-fold of the resting state during a 30-minute bout of exercise. physiology.org This finding was later validated in non-obese, trained men for both the cis- and trans-isomers. physiology.org

Interestingly, the plasma concentrations of the two isomers differ significantly, with the cis-isomer being about four times more concentrated than the trans-isomer, a ratio that remains consistent regardless of the exercise state. physiology.orgphysiology.orgresearchgate.net

| Isomer | Plasma Response to Exercise | Skeletal Muscle (Exercising Leg) Response to Exercise | Relative Plasma Concentration |

|---|---|---|---|

| cis-3,4-methylene-heptanoylcarnitine | Marginal increase (~1.3-fold) physiology.org | >2-fold increase physiology.orgresearchgate.netresearchgate.net | ~4 times higher than trans-isomer physiology.orgphysiology.orgresearchgate.net |

| trans-3,4-methylene-heptanoylcarnitine | Marginal increase physiology.org | >2-fold increase physiology.orgphysiology.org | Lower than cis-isomer physiology.orgphysiology.orgresearchgate.net |

The dynamic changes in acylcarnitine levels are not uniform across all tissues, with distinct contributions from the liver and skeletal muscle. During exercise, there is an amplified release of medium-chain acylcarnitines from the contracting muscle, reflecting the significant increase in fatty acid oxidation to meet energy demands. oup.com This release from the muscle is accompanied by an uptake of these acylcarnitines by the hepato-splanchnic bed, which includes the liver. oup.comoup.com This suggests a role for the liver in buffering the excess circulating metabolites produced by the working muscle. oup.com

Specifically for the 3,4-methylene-heptanoylcarnitine isomers, there is a constant release from the hepato-splanchnic bed into the circulation. physiology.orgphysiology.org Following exercise, the release of the trans-isomer from this region increases. physiology.orgresearchgate.net In contrast, the exercising leg demonstrates a net uptake of both isomers from the blood, which is more than twofold higher than at rest. physiology.orgphysiology.orgresearchgate.net This uptake by the muscle, coupled with the release from the liver, highlights a complex inter-organ trafficking of these specific xenometabolites during physical activity. physiology.org No significant change in the uptake or release of these isomers is detected in the resting leg, indicating that the observed effects are directly related to muscle contraction and its metabolic demands. oup.com

| Isomer | Exercising Leg Flux | Hepato-splanchnic Bed Flux | Resting Leg Flux |

|---|---|---|---|

| cis-3,4-methylene-heptanoylcarnitine | >2-fold increased net uptake physiology.orgresearchgate.net | Constant release physiology.orgphysiology.orgresearchgate.net | No significant change oup.com |

| trans-3,4-methylene-heptanoylcarnitine | >2-fold increased net uptake physiology.orgresearchgate.net | Constant release, with an increase post-exercise physiology.orgphysiology.orgresearchgate.net | No significant change oup.com |

Beyond their role in metabolic tracking, there is emerging evidence that acylcarnitines may function as signaling molecules. nih.govnih.gov It has been hypothesized that acylcarnitines, which accumulate in muscle during exertion, could act as signals to muscle-innervating afferent neurons. nih.govresearchgate.net These neurons are responsible for transmitting sensory information from the muscles to the central nervous system.

Ex vivo studies have provided proof-of-principle for this hypothesis. For instance, palmitoylcarnitine, a long-chain acylcarnitine, has been shown to activate a subset (approximately 2.5-5%) of these muscle-afferent neurons at concentrations as low as 1-10 μM. nih.govnih.govresearchgate.net While direct evidence for this compound is still forthcoming, these findings support the broader concept that acylcarnitines, as a class of molecules, could act as signals of exertion, potentially influencing short-loop somatosensory-motor circuits or providing feedback to the brain about the metabolic state of the muscle. nih.govnih.gov

Fluxes of Acylcarnitines across Tissues during Exercise

Observations in Experimental Metabolic Perturbation Models

Animal and cellular models that mimic human metabolic diseases are invaluable tools for understanding the biochemical changes that occur in these conditions. This compound has been observed in several of these experimental models, providing insights into its potential role in metabolic dysregulation.

The Zucker Diabetic Fatty (ZDF) rat is a well-established genetic model of obesity, insulin (B600854) resistance, and type 2 diabetes. gubra.dknih.govnih.gov In studies of obese ZDF rats, alterations in acylcarnitine profiles have been noted. Specifically, an increase in cis-3,4-methylene-heptanoylcarnitine has been observed in these animals compared to their lean counterparts. plos.org This finding suggests a potential link between this particular acylcarnitine and the metabolic disturbances characteristic of obesity and diabetes. In contrast, cis-3,4-methylene-nonanoylcarnitine, a related acylcarnitine, did not show a significant change in the same model. plos.org

Streptozotocin (STZ)-treated diabetic mice are a common model for inducing type 1 diabetes, as STZ is toxic to the insulin-producing beta-cells of the pancreas. nih.govmdpi.comresearchgate.net While direct measurements of this compound in this specific model are not prominently reported in the provided context, the model is widely used to study the metabolic consequences of insulin deficiency and hyperglycemia, which include profound alterations in fatty acid oxidation and acylcarnitine metabolism. researchgate.netplos.org

| Animal Model | Metabolic State | Observation for cis-3,4-methylene-heptanoylcarnitine |

|---|---|---|

| Zucker Diabetic Fatty Rat | Obese, Insulin-Resistant | Increased concentration compared to lean controls plos.org |

Cellular models provide a controlled environment to investigate specific metabolic pathways. The A549 cell line , which is derived from human lung carcinoma, is frequently used in metabolic research due to its robust metabolic activity. mdpi.comfrontiersin.orgresearchgate.net Studies on A549 cells have explored changes in cellular metabolism, including the carnitine system, in response to various stimuli. acs.org For example, research comparing the effects of different formulations of the chemotherapy drug paclitaxel (B517696) on A549 cells revealed distinct impacts on the carnitine system. acs.org While these studies have noted changes in various acylcarnitines, including octanoylcarnitine, specific data on this compound in this cell line is not detailed in the provided search results. However, the use of A549 cells in metabolomics highlights their utility as a platform for dissecting the cellular responses that may involve alterations in the broader acylcarnitine pool. frontiersin.orgacs.org

Insights from Animal Models of Metabolic Dysregulation (e.g., Streptozotocin-Treated Diabetic Mice, Zucker Diabetic Fatty Rat)

This compound as a Metabolite in Environmental or Dietary Perturbations

This compound levels can be influenced by external factors, such as exposure to xenometabolites, which are foreign chemical substances not naturally produced by an organism.

Alterations Due to Xenometabolite Exposure

Xenometabolites, originating from sources like diet and the gut microbiome, can significantly impact host metabolism. researchgate.netresearchgate.net Research has shown that changes in host metabolic health, such as improved insulin sensitivity and fitness, can regulate the systemic exposure to these non-host-derived metabolites. plos.org

One such xenometabolite is cis-3,4-methylene-heptanoylcarnitine, a derivative of this compound, which is one of the most abundant medium-chain acylcarnitines found in human blood. researchgate.netphysiology.org It is believed to be a byproduct of the incomplete beta-oxidation of long-chain cyclopropane fatty acids, which are synthesized by bacteria. physiology.org The presence and concentration of these xenometabolites can, therefore, reflect the interplay between host metabolism and the gut microbiome. researchgate.net For instance, a weight-loss and fitness intervention study observed alterations in plasma levels of cis-3,4-methylene-heptanoylcarnitine, suggesting that host metabolic health can influence gut microbe metabolism. researchgate.net

The following table summarizes findings on the alteration of this compound and its derivatives in response to xenometabolite exposure:

| Study Focus | Key Findings | Reference |

| Host Metabolic Health and Xenometabolites | Improvements in insulin sensitivity and fitness altered fasting plasma levels of xenometabolites, including a this compound derivative. | plos.org |

| Weight-Loss Intervention and Xenometabolites | A weight-loss and fitness program led to changes in plasma cis-3,4-methylene-heptanoylcarnitine, indicating a link between host health and gut microbe metabolism. | researchgate.net |

| Origin of cis-3,4-methylene-heptanoylcarnitine | This abundant medium-chain acylcarnitine is hypothesized to be a product of incomplete β-oxidation of bacterial long-chain cyclopropane fatty acids. | researchgate.netphysiology.org |

Changes in Response to Pharmaceutical Compounds in Research Settings (e.g., Acetylsalicylic Acid)

Pharmaceutical compounds can also perturb metabolic pathways, leading to changes in the levels of various metabolites, including acylcarnitines. Acetylsalicylic acid (ASA), commonly known as aspirin, has been shown to affect fatty acid metabolism. mdpi.com

An untargeted metabolomics study using liquid chromatography-mass spectrometry analyzed urine samples from healthy participants who ingested 100 mg of ASA daily for one week. The study identified a decrease in several short- and medium-chain acylcarnitines, including this compound. mdpi.com This suggests that ASA may alter the β-oxidation process of fatty acids. mdpi.com The proposed mechanism involves ASA inducing the activity of adenosine (B11128) monophosphate-activated protein kinase (AMPK), which in turn increases fatty acid oxidation. mdpi.com

Another study investigating the effects of a therapeutic dose of acetylsalicylic acid found a statistically significant increase in the urinary excretion of C4-carnitine. nih.govresearchgate.net This was hypothesized to be linked to the inhibition of the metabolism of C4 and C5 fatty acids. nih.gov While this study did not directly measure this compound (a C7 acylcarnitine), it provides evidence for the broader impact of ASA on fatty acid metabolism and acylcarnitine profiles.

The table below details the observed changes in acylcarnitine levels in response to acetylsalicylic acid:

| Study Design | Compound(s) Affected | Observed Change | Proposed Mechanism | Reference |

| Untargeted metabolomics in healthy participants (100 mg ASA/day for 1 week) | This compound, other short- and medium-chain acylcarnitines | Decrease in urine | Altered fatty acid β-oxidation process, possibly through AMPK activation. | mdpi.com |

| Therapeutic dose in healthy participants | C4-carnitine | Statistically significant increase in urine | Inhibition of C4 and C5 fatty acid metabolism. | nih.govresearchgate.net |

Role in Non-Mammalian Biological Systems Research (e.g., Euglena gracilis)

Euglena gracilis, a single-celled photosynthetic flagellate, is known for its remarkable metabolic flexibility, capable of growing under various trophic conditions. mdpi.comfrontiersin.org This adaptability makes it a valuable model organism for metabolic research. frontiersin.org

Metabolomic studies of E. gracilis have revealed significant rearrangements of its metabolism in response to different nutritional modes, such as photoautotrophic, mixotrophic, and heterotrophic conditions. mdpi.com While specific studies focusing solely on this compound in E. gracilis are not extensively detailed in the provided search results, the broader metabolomic analyses indicate that both light and the presence of organic carbon sources like ethanol (B145695) act as dominant regulators of its metabolic flux. mdpi.com For example, heterotrophic cultures grown in the dark with ethanol show increased levels of polyamines and amino acids, indicating adaptations for redox regulation and stress. mdpi.com

The metabolic network of E. gracilis is highly complex, and its complete reconstruction is still an ongoing challenge. frontiersin.org However, the available data from metabolomic studies provide a foundation for understanding its metabolic pathways and how they respond to environmental cues. mdpi.comnih.gov The study of acylcarnitines, including potentially this compound, within this system could offer further insights into its unique metabolic capabilities.

The following table summarizes the key aspects of metabolic research in Euglena gracilis:

| Research Area | Key Findings | Relevance to this compound | Reference |

| Metabolic Plasticity | E. gracilis exhibits distinct metabolic profiles under photoautotrophic, mixotrophic, and heterotrophic conditions. | The comprehensive metabolic shifts suggest that acylcarnitine profiles, including this compound, would likely be altered, reflecting the different metabolic states. | mdpi.com |

| Metabolic Regulation | Light and ethanol are major regulators of metabolic flux in E. gracilis. | The utilization of different carbon sources would directly impact fatty acid metabolism and consequently the levels of various acylcarnitines. | mdpi.com |

| Metabolic Network | The metabolic network of E. gracilis is complex and not yet fully elucidated. | Further research into the metabolome, including the identification and quantification of specific acylcarnitines like this compound, is needed to fully understand its metabolic pathways. | frontiersin.org |

Future Directions in Heptanoylcarnitine Research

Exploration of Novel Acylcarnitine Species and Their Metabolic Pathways

The landscape of acylcarnitines extends far beyond the commonly studied species. Future research will focus on the discovery and characterization of novel acylcarnitines, including isomers and derivatives of heptanoylcarnitine, to build a more comprehensive library of these metabolites. nih.govresearchgate.net Acylcarnitines are esters of carnitine and are crucial for the mitochondrial and peroxisomal breakdown of fatty acids. nih.gov While hundreds of acylcarnitine molecules are listed in public databases, the metabolic origins of many remain poorly understood. nih.gov

A significant area of investigation will be the elucidation of the metabolic pathways that generate these novel acylcarnitine species. nih.gov This includes exploring the roles of various enzymes, such as carnitine octanoyltransferase (CrOT), which is responsible for synthesizing medium-chain acylcarnitines like this compound in peroxisomes. hmdb.ca Research will also focus on the β-oxidation of different types of fatty acids—including straight-chain, polyunsaturated, dicarboxylic, and branched-chain fatty acids—and the metabolism of branched-chain amino acids as sources of diverse acylcarnitine profiles. nih.govresearchgate.net Understanding these pathways is critical, as disturbances in acylcarnitine levels are associated with numerous diseases. researchgate.net The development of advanced analytical strategies, such as liquid chromatography-high resolution mass spectrometry (LC-HRMS), will be instrumental in the comprehensive identification of new acylcarnitine species. researchgate.net

Deciphering the Physiological Significance of Xenolipid Metabolism

This compound is part of a broader class of compounds known as xenolipids, which are lipids originating from external sources, such as the gut microbiota. nih.gov The study of xenometabolites, particularly under conditions like exercise, is a burgeoning field with many unanswered questions. researchgate.netphysiology.orgphysiology.org For instance, cis-3,4-methylene-heptanoylcarnitine, a derivative of this compound, has been identified as a xenometabolite that is modifiable by exercise. researchgate.netphysiology.orgphysiology.org

Future investigations will aim to unravel the physiological roles of these largely unknown metabolites. physiology.orgphysiology.org This includes understanding their trafficking between tissues, their storage, and their specific bioactivities. nih.govphysiology.org For example, research has shown that isomers of 3,4-methylene-heptanoylcarnitine are released from the hepato-splanchnic bed and taken up by exercising muscle, suggesting a role in energy metabolism during physical activity. researchgate.netphysiology.orgphysiology.org Furthermore, some xenolipids, like cyclopropane (B1198618) fatty acids (CpFAs), have demonstrated anti-inflammatory effects and the ability to bind to peroxisome proliferator-activated receptors (PPARs), indicating their potential as signaling molecules. nih.gov The interaction between diet, the gut microbiome, and the host in generating these xenolipids is a key area for future exploration. nih.govresearchgate.net

Advanced Methodologies for Spatiotemporal Analysis of this compound Fluxes

To gain a more dynamic understanding of this compound's role in cellular and systemic metabolism, the development and application of advanced analytical methodologies for spatiotemporal analysis are crucial. Spatiotemporal analysis allows researchers to study how the concentration and movement of metabolites like this compound change over time and across different geographical locations within a biological system, such as tissues and cells. columbia.edunih.gov

Current techniques, such as liquid chromatography-mass spectrometry (LC-MS), have been used to measure the flux of this compound isomers across tissues like the liver and exercising leg. researchgate.netphysiology.orgphysiology.org However, future methodologies will aim for higher resolution and real-time monitoring. The development of novel biosensors and advanced imaging techniques will enable the visualization of this compound fluxes within living cells and multicellular structures like spheroids. nih.gov These approaches will provide unprecedented insights into the rapid and complex metabolic perturbations that occur in response to various stimuli, such as exercise or changes in nutritional status. researchgate.net Combining these techniques with computational modeling will allow for the creation of dynamic maps of this compound metabolism, revealing the intricate interplay between different organelles and tissues. columbia.edunih.gov

Systems Biology Approaches to Integrate this compound Data with Multi-Omics Information

A comprehensive understanding of this compound's biological significance requires its integration into the broader context of cellular and organismal biology. Systems biology provides a framework for integrating diverse "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—to create a holistic view of biological systems. researchgate.netupv.es Future research will increasingly rely on these integrative approaches to elucidate the role of this compound. nih.govnih.gov

By combining data on this compound levels with information on gene expression, protein abundance, and other metabolites, researchers can reconstruct metabolic networks and identify key regulatory hubs. researchgate.netnih.gov For example, integrating metabolomic data, where this compound was identified as a differential metabolic product, with genomic and transcriptomic data has helped in identifying biomarkers and understanding the pathogenesis of complex diseases like osteoporosis. researchgate.net These approaches can reveal how changes in this compound levels are connected to alterations in specific signaling pathways, such as the RANK/RANKL, MAPK/TGF-β, and WNT/β-catenin pathways, which are crucial for bone metabolism. researchgate.net The development of sophisticated data integration methodologies and software will be essential to handle the complexity and heterogeneity of these large datasets. upv.esnih.gov

Development of Refined In Vitro and In Vivo Models for Mechanistic Studies

To move from correlational observations to a mechanistic understanding of this compound's function, the development of more refined in vitro and in vivo models is essential. These models will allow for controlled experiments to dissect the specific molecular mechanisms underlying the observed changes in this compound levels and its downstream effects.

In Vitro Models: Cell culture systems, such as C2C12 myotubes and 3T3-L1 adipocytes, will continue to be valuable for studying the cellular metabolism of this compound. researchgate.net Future work will likely involve the use of more complex in vitro systems, such as organoids and microfluidic "organ-on-a-chip" devices, to better mimic the physiological environment of tissues. nih.gov These models can be used to investigate the direct effects of this compound on cellular processes like mitochondrial respiration, gene expression, and signaling pathway activation. For instance, in vitro studies have been used to show that pretreatment with certain acylcarnitines can have a neuroprotective effect in cerebral rat cells during induced ischemia. diva-portal.org

In Vivo Models: Animal models, particularly mice, will remain crucial for studying the systemic effects of this compound in a whole-organism context. researchgate.netmdpi.com Genetically engineered mouse models, such as those with specific gene knockouts or knock-ins related to carnitine metabolism, will be instrumental in elucidating the function of specific enzymes and transporters. biorxiv.org Diet-induced obesity models and exercise protocols in animals will also be important for understanding how metabolic state influences this compound metabolism. researchgate.netescholarship.org These in vivo studies, complemented by human clinical research, are necessary to validate findings from in vitro experiments and to understand the physiological relevance of this compound in health and disease. researchgate.netphysiology.org

Elucidation of Specific Regulatory Mechanisms Governing this compound Levels

A key area of future research will be to unravel the specific regulatory mechanisms that control the synthesis, transport, and degradation of this compound. Understanding these regulatory networks is fundamental to comprehending how its levels are maintained in a state of health and become dysregulated in disease.

Q & A

Q. What are the standard methodologies for detecting and quantifying heptanoylcarnitine in biological samples?

this compound, a long-chain acylcarnitine, is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for low-abundance metabolites . Key methodological steps include:

- Sample preparation : Deproteinization of plasma or serum via organic solvents (e.g., methanol) to isolate acylcarnitines.

- Chromatographic separation : Reverse-phase columns with gradient elution to resolve this compound from structurally similar compounds.

- Mass spectrometry : Multiple reaction monitoring (MRM) modes targeting precursor-to-product ion transitions (e.g., m/z 499.35 → 85.03 for this compound) .

- Validation : Calibration curves using stable isotope-labeled internal standards (e.g., d3-heptanoylcarnitine) to correct for matrix effects .

Q. What metabolic pathways involve this compound, and how do they influence mitochondrial β-oxidation?

this compound facilitates the transport of long-chain fatty acids into mitochondria via the carnitine shuttle. Methodologically, its role is studied through:

- Enzyme activity assays : Measuring carnitine palmitoyltransferase 1 (CPT1) activity in mitochondrial isolates, as CPT1 catalyzes the esterification of fatty acids to carnitine .

- Isotope tracing : Using ¹³C-labeled heptanoic acid to track incorporation into this compound and subsequent β-oxidation products .

- Knockout models : CPT1-deficient cell lines or animal models to observe accumulation of this compound and impaired energy production .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound levels across studies investigating metabolic disorders?

Contradictory findings often arise from variability in study design or analytical techniques. Methodological solutions include:

- Standardized protocols : Adopting NIH guidelines for preclinical studies, such as uniform fasting periods or sample collection times, to minimize confounding factors .

- Multi-omics integration : Correlating this compound levels with transcriptomic (e.g., CPT1A expression) or proteomic data to contextualize its role in disease .

- Meta-analysis : Pooling datasets from independent cohorts while adjusting for covariates like age, BMI, and medication use .

Q. What experimental strategies are effective for distinguishing this compound’s diagnostic utility from other acylcarnitines in mitochondrial dysfunction?

Advanced approaches involve:

- Machine learning : Training classifiers on acylcarnitine profiles to identify this compound-specific biomarkers in disorders like fatty acid oxidation defects .

- Dynamic flux analysis : Using kinetic models to quantify this compound turnover rates in response to metabolic stressors (e.g., fasting or exercise) .

- Cross-species validation : Comparing this compound accumulation patterns in human patient samples and animal models (e.g., Cpt1a⁻/⁻ mice) to validate diagnostic relevance .

Q. How should researchers design studies to investigate this compound’s interaction with pharmacological agents affecting lipid metabolism?

Rigorous experimental frameworks include:

- Dose-response studies : Administering inhibitors of CPT1 (e.g., etomoxir) or activators of peroxisome proliferator-activated receptors (PPARs) to assess this compound fluctuations .

- Longitudinal sampling : Tracking temporal changes in this compound during drug trials to capture dynamic metabolic adaptations .

- Ethical compliance : Adhering to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for participant selection and intervention protocols .

Methodological Best Practices

- Data reporting : Include raw LC-MS/MS spectra and processed data (e.g., peak area ratios) in supplementary materials to enable reproducibility .

- Statistical rigor : Use multivariate adjustments (e.g., Benjamini-Hochberg correction) to account for false discoveries in high-throughput metabolomic studies .

- Literature benchmarking : Compare findings against databases like HMDB or LipidMaps to confirm this compound’s annotated identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.